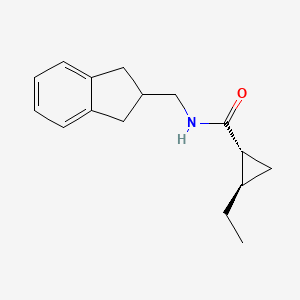
(1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide, also known as CPI-1189, is a novel compound that has been extensively studied for its potential therapeutic effects. CPI-1189 is a cyclopropane-containing compound that belongs to the class of indenylamides. The compound has been found to have a wide range of biological activities and has been studied for its potential use in various therapeutic applications.
Mecanismo De Acción
The mechanism of action of (1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide is not fully understood. However, it has been found to exert its biological effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of phospholipase A2 (PLA2), an enzyme that plays a key role in the production of inflammatory mediators. The compound has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized in large quantities. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are some limitations to the use of this compound in lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the biological effects of this compound can be variable depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on (1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide involves the reaction of 2-ethylcyclopropane-1-carboxylic acid with 2,3-dihydro-1H-indene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
(1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(1R,2R)-N-(2,3-dihydro-1H-inden-2-ylmethyl)-2-ethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-12-9-15(12)16(18)17-10-11-7-13-5-3-4-6-14(13)8-11/h3-6,11-12,15H,2,7-10H2,1H3,(H,17,18)/t12-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDXRZXKNCJZFF-IUODEOHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)NCC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C(=O)NCC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-pyridin-3-ylpyrrolidin-1-yl)-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B7336525.png)
![[(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone](/img/structure/B7336527.png)

![[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone](/img/structure/B7336537.png)

![(1R,2S)-2-[(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7336557.png)

![4-[3-chloro-2-[[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]phenyl]morpholine](/img/structure/B7336568.png)
![(1R,2S)-2-[[2-fluoro-4-(4-methylphenyl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7336577.png)
![N,N-dimethyl-1-[2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazol-5-yl]methanamine](/img/structure/B7336600.png)
![1-(2-methoxyethyl)-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]pyrazole](/img/structure/B7336602.png)
![4-methyl-2-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7336603.png)
![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7336610.png)
![N,N-diethyl-4-[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]piperazine-1-carboxamide](/img/structure/B7336617.png)
